molecular formula C18H16ClN3O3S B214788 3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-1,2-benzisothiazole 1,1-dioxide

3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-1,2-benzisothiazole 1,1-dioxide

Cat. No. B214788
M. Wt: 389.9 g/mol
InChI Key: NDNWBFDYEKFUJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-1,2-benzisothiazole 1,1-dioxide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is also known as CBP and has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of CBP is not fully understood, but it is believed to involve the modulation of certain signaling pathways in the body. Specifically, CBP has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
CBP has been shown to have a variety of biochemical and physiological effects. These include the ability to inhibit the growth of cancer cells, to modulate the activity of certain neurotransmitters in the brain, and to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using CBP in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a promising candidate for further research into the treatment of cancer. However, there are also limitations to the use of CBP in lab experiments, including its potential toxicity and the need for further research into its mechanism of action.

Future Directions

There are a number of potential future directions for research into CBP. These include further studies into its mechanism of action, its potential use in the treatment of cancer, and its potential use as a modulator of neurotransmitter activity in the brain. Additionally, further research is needed to determine the potential toxicity of CBP and to identify any potential side effects associated with its use.

Synthesis Methods

The synthesis of CBP involves a number of steps, including the reaction of piperazine with 4-chlorobenzoyl chloride to form the intermediate 4-(4-chlorobenzoyl)piperazine. This intermediate is then reacted with 1,2-benzisothiazole-3(2H)-one to form the final product, CBP.

Scientific Research Applications

CBP has been studied extensively for its potential use in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells and to modulate the activity of certain neurotransmitters in the brain.

properties

Product Name

3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-1,2-benzisothiazole 1,1-dioxide

Molecular Formula

C18H16ClN3O3S

Molecular Weight

389.9 g/mol

IUPAC Name

(4-chlorophenyl)-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C18H16ClN3O3S/c19-14-7-5-13(6-8-14)18(23)22-11-9-21(10-12-22)17-15-3-1-2-4-16(15)26(24,25)20-17/h1-8H,9-12H2

InChI Key

NDNWBFDYEKFUJS-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NS(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CN(CCN1C2=NS(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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